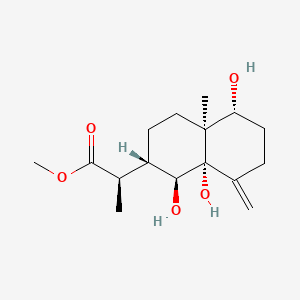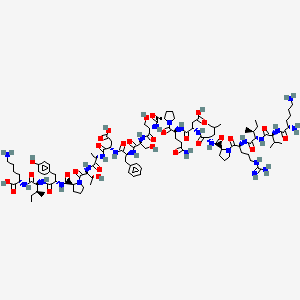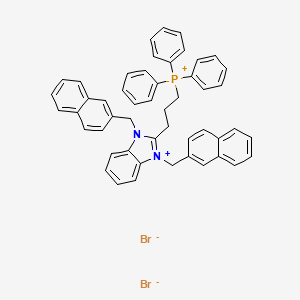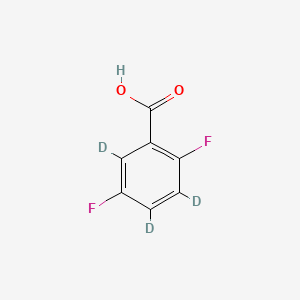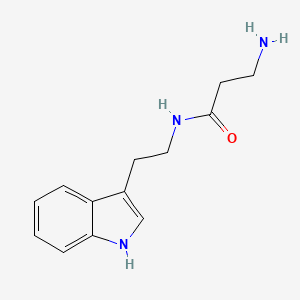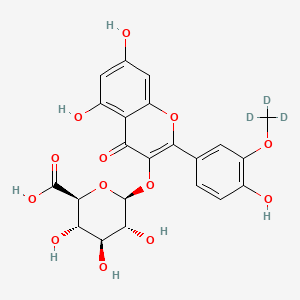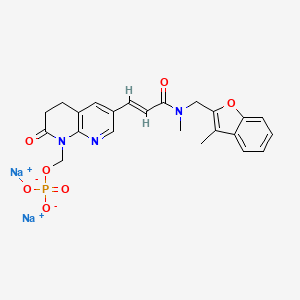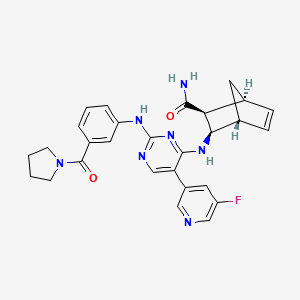
GRPR antagonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GRPR antagonist-1 is a potent antagonist of the gastrin-releasing peptide receptor (GRPR). GRPR is a G-protein-coupled receptor that binds to gastrin-releasing peptide, a regulatory molecule involved in various physiological processes. This compound has shown significant potential in inhibiting the proliferation of certain cancer cells, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GRPR antagonist-1 involves multiple steps, including the protection and deprotection of amino acid side chains, peptide coupling, and purification. Common reagents used in the synthesis include tert-butyl (tBu) for serine and tyrosine, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine, trityl (Trt) for asparagine and histidine, tert-butyloxycarbonyl (Boc) for lysine, and tert-butyl ester (OtBu) for glutamic acid and aspartic acid .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
GRPR antagonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
科学研究应用
GRPR antagonist-1 has a wide range of scientific research applications, including:
作用机制
GRPR antagonist-1 exerts its effects by binding to the gastrin-releasing peptide receptor, thereby inhibiting its activation. This inhibition prevents the downstream signaling cascades that lead to cell proliferation and survival. Specifically, this compound decreases the level of Bcl-2 and increases the level of Bax, leading to apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pd176252: A small-molecule GRPR antagonist with potent anticancer activity.
NeoBOMB1: A GRPR antagonist used in theragnostic applications for breast and prostate cancer.
RM2: A peptide-based GRPR antagonist with high affinity for GRPR.
Uniqueness of GRPR Antagonist-1
This compound is unique due to its high potency and specificity for GRPR. It has demonstrated superior targeting capabilities and metabolic stability compared to other GRPR antagonists. Additionally, its ability to induce apoptosis in cancer cells by modulating Bcl-2 and Bax levels sets it apart from other similar compounds .
属性
分子式 |
C29H33F3N4O4 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC 名称 |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[2-[4-(trifluoromethyl)phenyl]acetyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H33F3N4O4/c1-28(2,3)40-27(39)36-14-12-35(13-15-36)26(38)24(17-20-18-33-23-7-5-4-6-22(20)23)34-25(37)16-19-8-10-21(11-9-19)29(30,31)32/h4-11,18,24,33H,12-17H2,1-3H3,(H,34,37)/t24-/m0/s1 |
InChI 键 |
NIIBAULZUYBDEQ-DEOSSOPVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





